3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
4-[({[(3-Chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}carbothioyl)amino]-N~1~-(4,6-dimethyl-2-pyrimidinyl)-1-benzenesulfonamide is a complex organic compound that features a benzothiophene core, a pyrimidine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}carbothioyl)amino]-N~1~-(4,6-dimethyl-2-pyrimidinyl)-1-benzenesulfonamide involves multiple steps, including the formation of the benzothiophene core, the introduction of the pyrimidine moiety, and the final coupling with the benzenesulfonamide group. The key steps are as follows:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a suitable thiophene precursor and a chlorinated aromatic compound under acidic conditions.
Introduction of Pyrimidine Moiety: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the dimethylpyrimidine is reacted with an appropriate electrophile.
Coupling with Benzenesulfonamide: The final step involves coupling the benzothiophene-pyrimidine intermediate with benzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[({[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}carbothioyl)amino]-N~1~-(4,6-dimethyl-2-pyrimidinyl)-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiophene core and the pyrimidine moiety are crucial for binding to these targets, while the benzenesulfonamide group enhances the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}carbamoyl)amino]-N~1~-(4,6-dimethyl-2-pyrimidinyl)-1-benzenesulfonamide
- 4-[({[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}carbothioyl)amino]-N~1~-(4,6-dimethyl-2-pyrimidinyl)-1-benzenesulfonamide
Uniqueness
The unique combination of the benzothiophene core, pyrimidine moiety, and benzenesulfonamide group distinguishes this compound from others. Its specific structural features confer unique binding properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H17ClFN5O3S3 |
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Molecular Weight |
550.1 g/mol |
IUPAC Name |
3-chloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClFN5O3S3/c1-11-9-12(2)26-21(25-11)29-35(31,32)15-6-4-14(5-7-15)27-22(33)28-20(30)19-18(23)16-8-3-13(24)10-17(16)34-19/h3-10H,1-2H3,(H,25,26,29)(H2,27,28,30,33) |
InChI Key |
YQZPIVNHVMWDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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